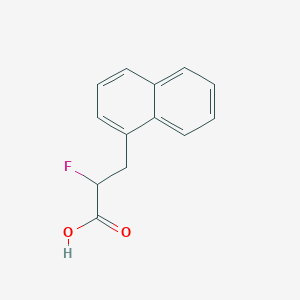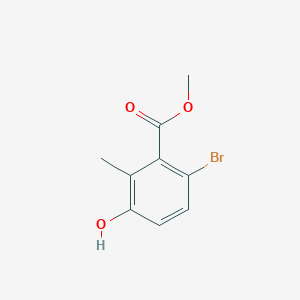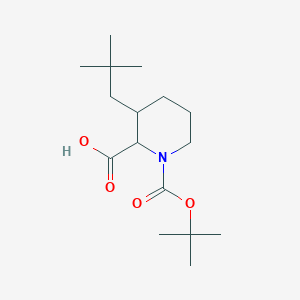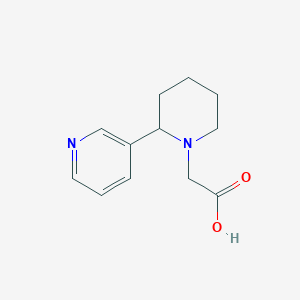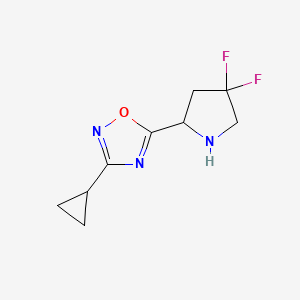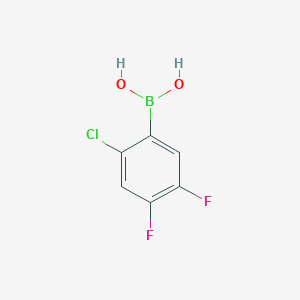
2-氯-4,5-二氟苯硼酸
描述
2-Chloro-4,5-difluorophenylboronic acid is a useful research compound. Its molecular formula is C6H4BClF2O2 and its molecular weight is 192.36 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-4,5-difluorophenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-4,5-difluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4,5-difluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
铃木-宫浦交叉偶联反应
该化合物广泛应用于铃木-宫浦交叉偶联反应 . 该反应是一种钯催化的交叉偶联过程,通过有机硼化合物与有机卤化物或拟卤化物的反应形成碳-碳键。
2. 选择性鞘磷脂磷酸受体拮抗剂的制备 2-氯-4,5-二氟苯硼酸可用于制备选择性鞘磷脂磷酸受体拮抗剂 . 这些拮抗剂在免疫学和神经科学领域具有重要意义。
末端基封端
该化合物可用于末端基封端 . 该过程通常用于聚合物化学中,以防止进一步聚合或改变聚合物末端的性质。
4. 生物移动锌的磷光传感器 它可用于开发生物移动锌的磷光传感器 . 这在生物和医学研究中很重要,因为锌在许多生物过程中起着至关重要的作用。
蓝绿色磷光OLED
2-氯-4,5-二氟苯硼酸可用于生产蓝绿色磷光OLED . OLED(有机发光二极管)广泛应用于显示技术。
其他化学化合物的合成
该化合物也可以用作其他化学化合物的合成中的起始原料或中间体 . 其独特的结构和反应性使其成为合成化学领域中的一种宝贵工具。
作用机制
- The primary target of 2-Chloro-4,5-difluorophenylboronic acid is the palladium (Pd) metal catalyst in Suzuki–Miyaura (SM) cross-coupling reactions .
- In SM coupling, oxidative addition occurs with electrophilic organic groups, where Pd becomes oxidized by donating electrons to form a new Pd–C bond. However, transmetalation involves nucleophilic organic groups transferred from boron to palladium .
Target of Action
生化分析
Biochemical Properties
2-Chloro-4,5-difluorophenylboronic acid plays a significant role in biochemical reactions, particularly as a reagent in Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds, which are crucial in synthesizing various organic compounds. The compound interacts with palladium catalysts, facilitating the transmetalation process where the boronic acid group transfers to the palladium center . This interaction is vital for the coupling reaction to proceed efficiently.
Cellular Effects
The effects of 2-Chloro-4,5-difluorophenylboronic acid on cellular processes are still under investigation. It is known that boronic acids can influence cell signaling pathways and gene expression. For instance, boronic acids can inhibit proteasomes, leading to altered protein degradation and accumulation of ubiquitinated proteins . This inhibition can affect various cellular functions, including cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 2-Chloro-4,5-difluorophenylboronic acid exerts its effects through interactions with biomolecules such as enzymes and proteins. The compound can form reversible covalent bonds with active site serine residues in enzymes, leading to enzyme inhibition . This mechanism is similar to how boronic acid-based proteasome inhibitors function, where the boronic acid moiety binds to the catalytic threonine residue of the proteasome, inhibiting its activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-Chloro-4,5-difluorophenylboronic acid are crucial factors. The compound is generally stable under standard storage conditions but can degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that the compound’s effects on cellular function can vary, with prolonged exposure potentially leading to increased cellular stress and altered metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Chloro-4,5-difluorophenylboronic acid in animal models depend on the dosage administered. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, toxic effects such as organ damage and altered physiological functions have been observed . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
2-Chloro-4,5-difluorophenylboronic acid is involved in metabolic pathways related to its role as a boronic acid derivative. The compound can undergo metabolic transformations, including oxidation and conjugation reactions, facilitated by enzymes such as cytochrome P450 . These metabolic processes can influence the compound’s bioavailability and activity within biological systems.
Transport and Distribution
The transport and distribution of 2-Chloro-4,5-difluorophenylboronic acid within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Studies have shown that boronic acids can be transported across cell membranes via passive diffusion or active transport mechanisms.
Subcellular Localization
The subcellular localization of 2-Chloro-4,5-difluorophenylboronic acid can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications
属性
IUPAC Name |
(2-chloro-4,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMGFPOBSXTDFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801916-39-1 | |
| Record name | 2-chloro-4,5-difluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1469852.png)
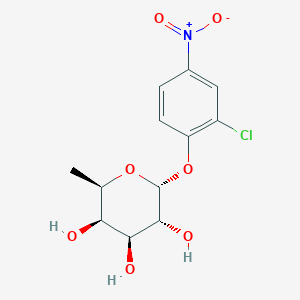
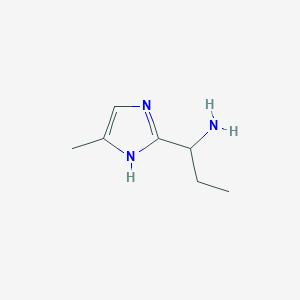
![N-Methyl-3-[(4-methylphenyl)thio]-1-propanamine hydrochloride](/img/structure/B1469856.png)
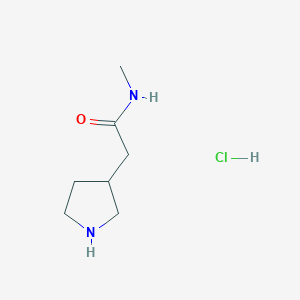
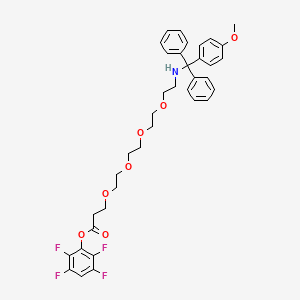
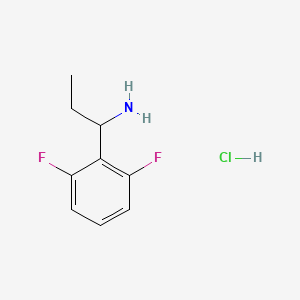
![[4-(3-Methoxyphenyl)-3-pyrrolidinyl]methanol](/img/structure/B1469861.png)
